Onvansertib

概述

描述

奥凡司替布是极具特异性的极乐鸟激酶 1 (PLK1) 抑制剂,PLK1 是一种丝氨酸/苏氨酸蛋白激酶,通过调节有丝分裂在细胞分裂中起着至关重要的作用。 奥凡司替布在治疗各种癌症的临床前和临床研究中显示出令人鼓舞的结果,包括结直肠癌、急性髓系白血病和前列腺癌 .

准备方法

合成路线和反应条件

奥凡司替布的合成涉及多个步骤,从市售原料开始最终产物通过纯化和结晶过程获得 .

工业生产方法

奥凡司替布的工业生产遵循与实验室合成类似的合成路线,但经过优化以适应大规模生产。 这涉及使用高通量反应器、连续流化学和先进的纯化技术,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型

奥凡司替布经历各种化学反应,包括:

氧化: 奥凡司替布可以在特定条件下氧化形成氧化衍生物。

还原: 还原反应可用于修饰奥凡司替布上的官能团。

常见的试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生羟基化的衍生物,而还原可以产生脱氧的化合物 .

科学研究应用

Colorectal Cancer

- Combination with FOLFIRI and Bevacizumab : A phase Ib study demonstrated that onvansertib, when combined with FOLFIRI (fluorouracil, leucovorin, irinotecan) and bevacizumab, showed promising results in patients with KRAS-mutant metastatic colorectal cancer. The objective response rate (ORR) was 44%, with a median duration of response of 9.5 months .

- First-line RAS-mutated mCRC : Initial data from the CRDF-004 trial indicated an ORR of 64% for patients receiving a 30 mg dose of this compound combined with standard care, significantly higher than the 33% observed in control arms . This suggests that this compound may redefine treatment paradigms for newly diagnosed patients.

Ovarian Cancer

- Overcoming Olaparib Resistance : this compound has shown potential to enhance the efficacy of olaparib, a PARP inhibitor, particularly in high-grade serous ovarian cancer. In preclinical models, the combination led to significant tumor regression and improved markers of DNA damage response . This suggests that this compound can be an effective strategy against tumors resistant to current therapies.

Lung Adenocarcinoma

- Enhancing Cisplatin Efficacy : Research indicates that this compound can improve cisplatin resistance in lung adenocarcinoma by regulating glycolysis-related genes and inducing oxidative stress . This positions this compound as a valuable adjunct therapy in lung cancer treatment protocols.

Endometrial Cancer

- Anti-tumorigenic Effects : this compound has demonstrated anti-proliferative effects in endometrioid endometrial cancer models by inhibiting cellular adhesion and migration, suggesting its potential role in managing this type of cancer .

Preclinical Studies

Numerous preclinical studies have supported the efficacy of this compound across various malignancies:

- In xenograft models, this compound has consistently shown tumor growth inhibition across different cancer types .

- It has been noted to enhance the effects of other chemotherapeutic agents like oxaliplatin and irinotecan, making it a candidate for combination therapies .

Safety Profile

This compound has been generally well tolerated across clinical trials. Grade 3 and 4 adverse events were reported but were manageable . The favorable safety profile allows for its consideration as part of combination regimens without significantly increasing toxicity.

Summary Table of Clinical Trials Involving this compound

| Study Type | Cancer Type | Combination Treatment | Objective Response Rate | Notes |

|---|---|---|---|---|

| Phase Ib | KRAS-mutant Colorectal Cancer | FOLFIRI + Bevacizumab | 44% | Median duration of response: 9.5 months |

| Phase II (CRDF-004) | RAS-mutant Colorectal Cancer | Standard Care | 64% | Higher ORR than control |

| Preclinical | Ovarian Cancer | Olaparib | Significant regression | Overcomes olaparib resistance |

| Preclinical | Lung Adenocarcinoma | Cisplatin | Improved efficacy | Enhances cisplatin response |

| Preclinical | Endometrial Cancer | N/A | Anti-tumorigenic effects | Reduces cell migration |

作用机制

奥凡司替布通过选择性结合和抑制 PLK1 发挥其作用。这种抑制会破坏有丝分裂,导致 PLK1 过表达的肿瘤细胞发生 G2/M 细胞周期阻滞,随后发生凋亡。 所涉及的分子靶标和途径包括翻译控制的肿瘤蛋白 (TCTP) 的磷酸化以及细胞周期蛋白依赖性激酶 (CDK) 和 c-myc 等细胞周期蛋白的调节 .

相似化合物的比较

类似化合物

伏拉司替布: 另一种 PLK1 抑制剂,具有类似的作用机制,但药代动力学特性不同。

瑞戈司替布: 一种多激酶抑制剂,靶向 PLK1 以及其他激酶。

GSK461364: 一种选择性 PLK1 抑制剂,具有不同的化学结构和临床应用

奥凡司替布的独特性

奥凡司替布的独特性在于它对 PLK1 的高度特异性和口服生物利用度。 当与其他化疗药物联合使用时,它已显示出协同作用,使其成为癌症治疗联合疗法的有希望的候选药物 .

生物活性

Onvansertib (also known as PCM-075) is a selective inhibitor of polo-like kinase 1 (PLK1), a protein that plays a critical role in cell cycle regulation, particularly during mitosis. Its biological activity has been extensively studied in various cancer types, demonstrating promising efficacy, particularly in KRAS-mutant cancers and ovarian cancer. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile.

This compound exerts its effects primarily through the inhibition of PLK1, which is crucial for proper cell division. By targeting PLK1, this compound disrupts several cellular processes:

- Cell Cycle Arrest : this compound induces a G2/M phase arrest in cancer cells, leading to increased apoptosis and DNA damage markers. This was notably observed in ovarian cancer cell lines treated with this compound alone or in combination with olaparib, where significant increases in G2/M cells were recorded over time .

- DNA Repair Inhibition : The compound inhibits both homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways. In vivo studies showed a decrease in RAD51 foci-positive tumor cells, indicating an induction of HR deficiency that enhances the effectiveness of DNA-damaging agents like olaparib .

Clinical Efficacy

This compound has been evaluated in several clinical trials across different cancer types, particularly focusing on its combination with standard chemotherapy regimens.

Colorectal Cancer

In a Phase 1b/2 clinical trial, this compound was combined with FOLFIRI (fluorouracil, leucovorin, irinotecan) and bevacizumab for treating KRAS-mutant metastatic colorectal cancer. Key findings include:

- Objective Response Rate (ORR) : The ORR was reported at 28.8%, with a median progression-free survival (PFS) of 9.8 months and a median duration of response (DoR) of 11.7 months .

- Safety Profile : The treatment was generally well-tolerated, with Grade 3/4 adverse events occurring in 62% of patients. Neutropenia was the most common severe adverse effect .

Ovarian Cancer

This compound demonstrated synergistic effects when combined with olaparib in high-grade serous ovarian cancer:

- Cell Cycle Analysis : The combination led to significant cell cycle perturbations and increased apoptosis markers compared to controls .

- Clinical Implications : The study supports the potential use of this compound in patients resistant to PARP inhibitors like olaparib .

Other Cancer Types

Recent studies have also explored this compound's efficacy in small cell lung cancer (SCLC) and pancreatic ductal adenocarcinoma (PDAC):

- SCLC and PDAC : Positive clinical activity was observed with this compound monotherapy leading to significant reductions in biomarkers associated with tumor growth within just ten days of treatment .

Case Study 1: KRAS-Mutant Colorectal Cancer

A patient cohort treated with this compound plus FOLFIRI showed improved outcomes compared to historical controls receiving standard therapy alone. Notably, bevacizumab-naïve patients had an ORR of 73.3%, significantly higher than those previously exposed to bevacizumab .

Case Study 2: Ovarian Cancer Resistance

In a preclinical model involving BRCA1 wild-type and mutant ovarian cancer cells, the addition of this compound overcame resistance to olaparib, highlighting its potential as a combinatorial agent in treatment regimens for resistant tumors .

Summary Table of Clinical Trials Involving this compound

| Study Type | Cancer Type | Combination Therapy | Objective Response Rate | Median PFS (months) | Notes |

|---|---|---|---|---|---|

| Phase 1b/2 | KRAS-Mutant Colorectal Cancer | FOLFIRI + Bevacizumab | 28.8% | 9.8 | High efficacy in bevacizumab-naïve patients |

| Preclinical | Ovarian Cancer | Olaparib | N/A | N/A | Overcomes PARP inhibitor resistance |

| Clinical Trial | Small Cell Lung Cancer | Monotherapy | Positive Activity | N/A | Early results encouraging |

| Clinical Trial | Pancreatic Ductal Adenocarcinoma | Monotherapy | ~30% biomarker reduction | N/A | Ongoing investigation at OHSU |

属性

IUPAC Name |

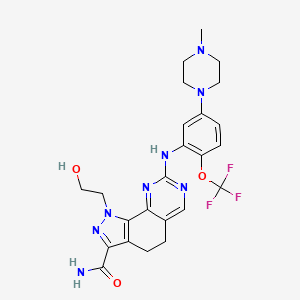

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025917 | |

| Record name | Onvansertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034616-18-6 | |

| Record name | Onvansertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onvansertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Onvansertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ONVANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。